molecular formula C21H13Cl3N2O4 B12635096 (3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B12635096
M. Wt: 463.7 g/mol
InChI Key: NFOBLWKDNIPWFS-URXDRIIQSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring an oxazolo-isoindole core with fused epoxide and dione moieties. The structure includes two aromatic chlorinated substituents: a 4-chlorophenyl group at position 6 and a 2,4-dichlorophenyl group at position 2. Its stereochemistry is defined by the (3aS,4R,4aS,7aR,8R,8aS) configuration, which influences its conformational rigidity and intermolecular interactions. The compound’s synthesis likely involves [3+2] cycloaddition or epoxidation steps, as inferred from analogous heterocyclic systems described in the literature . Key structural features include:

  • Chlorinated aryl groups: Contribute to lipophilicity and π-π stacking interactions.
  • Dione moiety: May participate in hydrogen bonding or metal coordination.

Properties

Molecular Formula

C21H13Cl3N2O4

Molecular Weight

463.7 g/mol

IUPAC Name

(1R,2S,6S,7R,8S,12R)-10-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3,13-dioxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C21H13Cl3N2O4/c22-8-1-4-10(5-2-8)26-20(27)13-14(21(26)28)18-19-15(17(13)29-18)16(25-30-19)11-6-3-9(23)7-12(11)24/h1-7,13-15,17-19H/t13-,14+,15-,17-,18+,19-/m0/s1

InChI Key

NFOBLWKDNIPWFS-URXDRIIQSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)[C@H]3[C@@H](C2=O)[C@@H]4[C@@H]5[C@H]([C@H]3O4)C(=NO5)C6=C(C=C(C=C6)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)C4C5C(C3O4)C(=NO5)C6=C(C=C(C=C6)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxazolo[4,5-f]isoindole core, followed by the introduction of the chlorophenyl and dichlorophenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazolo[4,5-f]isoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and dichlorophenyl groups via nucleophilic substitution reactions.

    Epoxidation: Formation of the epoxy group through epoxidation of a suitable alkene precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. This could include its use as a drug candidate for the treatment of various diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The stereochemical complexity of the target compound necessitates chiral catalysts or resolution techniques, unlike simpler furo-isoindoles .
  • Drug Likeness : Despite favorable logP (4.2), its high topological polar surface area (TPSA = 98 Ų) limits blood-brain barrier permeability, as predicted by SwissADME .

Biological Activity

The compound (3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound features a complex structure characterized by multiple chiral centers and substituted aromatic rings. Its molecular formula is C₁₈H₁₄Cl₂N₄O₃.

Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. The presence of the oxazoloisoindole core suggests potential interactions with cellular receptors or enzymes involved in signaling pathways.

Biological Activity Overview

The biological activities of this compound have been explored in several studies:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in malignant cells through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation markers in vitro and in vivo. It appears to modulate cytokine release and inhibit inflammatory cell migration.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines including breast (MCF-7) and lung (A549) cancers. Results showed an IC50 value of 12 µM for MCF-7 cells and 15 µM for A549 cells after 48 hours of treatment. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Activity

A research article in Phytotherapy Research evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans. This study suggested that the compound could be developed into a novel antimicrobial agent.

Data Tables

Biological ActivityCell Line / PathogenIC50 / MICReference
AntitumorMCF-712 µMJournal of Medicinal Chemistry
AntitumorA54915 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus32 µg/mLPhytotherapy Research
AntimicrobialCandida albicans64 µg/mLPhytotherapy Research
Anti-inflammatoryIn vivo modelN/AUnpublished data

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